(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine
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Overview
Description
(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine is a chemical compound that features a phenyl ring substituted with a methanamine group and a methoxy group linked to a 3,5-dimethylisoxazole moiety
Mechanism of Action
Target of Action
The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family and plays a crucial role in regulating gene transcription .
Mode of Action
The compound interacts with BRD4 by inhibiting its activity . It binds to the acetyl-lysine recognition pocket in the bromodomain of BRD4, preventing BRD4 from interacting with acetylated histones and transcription factors . This disrupts the normal function of BRD4, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. Notably, it downregulates the expression of c-MYC, a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation . Additionally, the compound induces DNA damage, as indicated by the increased expression of γ-H2AX, a marker of DNA double-strand breaks .
Result of Action
The compound exhibits significant anti-proliferative activity against certain cancer cell lines . It inhibits cell migration and colony formation, and it arrests the cell cycle at the G1 phase . These effects are likely due to the compound’s inhibition of BRD4 and the subsequent changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine typically involves the following steps:
Formation of the 3,5-Dimethylisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable leaving group.
Coupling with the Phenyl Ring: The final step involves coupling the 3,5-dimethylisoxazole moiety with a phenyl ring bearing a methanamine group. This can be done using various coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a suitable leaving group under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylisoxazol-4-yl)methanamine: Lacks the phenyl and methoxy groups, resulting in different chemical properties and biological activities.
(4-Methoxyphenyl)methanamine:
(3,5-Dimethylisoxazol-4-yl)methoxybenzene: Lacks the methanamine group, altering its interaction with biological targets.
Uniqueness
(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine is unique due to the presence of both the isoxazole ring and the methanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-11(7-14)4-6-12/h3-6H,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIQGQZVKMXZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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